molecular formula C17H19ClO4 B5025785 2-Chloro-1-[2-(2,6-dimethoxyphenoxy)ethoxy]-4-methylbenzene

2-Chloro-1-[2-(2,6-dimethoxyphenoxy)ethoxy]-4-methylbenzene

Cat. No.: B5025785
M. Wt: 322.8 g/mol
InChI Key: KPJGQXSCOIXKNK-UHFFFAOYSA-N
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Description

2-Chloro-1-[2-(2,6-dimethoxyphenoxy)ethoxy]-4-methylbenzene is an organic compound that belongs to the class of aromatic ethers This compound is characterized by the presence of a chloro-substituted benzene ring, which is further substituted with a 2-(2,6-dimethoxyphenoxy)ethoxy group and a methyl group

Properties

IUPAC Name

2-chloro-1-[2-(2,6-dimethoxyphenoxy)ethoxy]-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClO4/c1-12-7-8-14(13(18)11-12)21-9-10-22-17-15(19-2)5-4-6-16(17)20-3/h4-8,11H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJGQXSCOIXKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOC2=C(C=CC=C2OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[2-(2,6-dimethoxyphenoxy)ethoxy]-4-methylbenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Preparation of 2,6-Dimethoxyphenol: This can be synthesized from guaiacol through methylation using dimethyl sulfate in the presence of a base.

    Formation of 2-(2,6-Dimethoxyphenoxy)ethanol: This involves the reaction of 2,6-dimethoxyphenol with ethylene oxide under basic conditions.

    Etherification: The 2-(2,6-dimethoxyphenoxy)ethanol is then reacted with 2-chloro-4-methylphenol in the presence of a base such as potassium carbonate to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[2-(2,6-dimethoxyphenoxy)ethoxy]-4-methylbenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidative conditions.

    Reduction: The aromatic ring can undergo reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, or primary amines in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

Major Products

    Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of reduced aromatic compounds.

Scientific Research Applications

2-Chloro-1-[2-(2,6-dimethoxyphenoxy)ethoxy]-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme-substrate interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[2-(2,6-dimethoxyphenoxy)ethoxy]-4-methylbenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloro and methoxy groups can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone
  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine
  • 2-Chloro-1,3-dinitrobenzene

Uniqueness

2-Chloro-1-[2-(2,6-dimethoxyphenoxy)ethoxy]-4-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

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